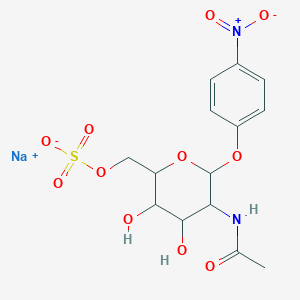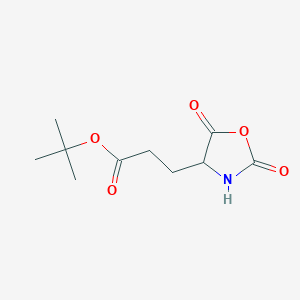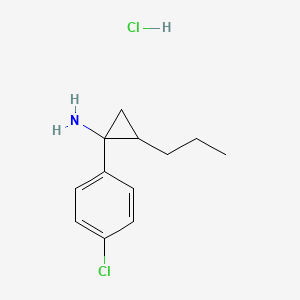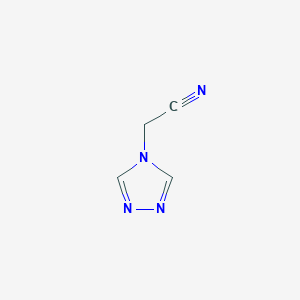
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt: is a complex organic compound often used in biochemical research. It is known for its role as a chromogenic substrate for beta-D-glucosidase, an enzyme that catalyzes the hydrolysis of beta-D-glucosides into glucose and the corresponding aglycone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt typically involves multiple steps. The process begins with the preparation of 4-nitrophenyl beta-D-glucopyranoside, which is then modified to introduce the acetylamino and hydrogen sulfate groups. The final step involves the addition of a sodium ion to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of beta-D-glucosidase, resulting in the release of 4-nitrophenol and glucose
Substitution: The acetylamino group can participate in substitution reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically conducted in aqueous solutions at neutral to slightly acidic pH
Substitution: Requires specific catalysts and controlled temperatures
Major Products:
Hydrolysis: Produces 4-nitrophenol and glucose
Substitution: Varies depending on the substituent introduced
科学的研究の応用
Chemistry:
Biology:
Medicine:
Industry:
作用機序
The compound acts as a substrate for beta-D-glucosidase. The enzyme catalyzes the hydrolysis of the beta-D-glucosidic bond, resulting in the release of 4-nitrophenol and glucose. This reaction is often used to measure the activity of beta-D-glucosidase in various biological samples .
類似化合物との比較
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
- 4-Nitrophenyl phosphate disodium salt hexahydrate .
Uniqueness: The presence of the acetylamino and hydrogen sulfate groups in b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt makes it unique. These groups can participate in additional chemical reactions, providing more versatility in research applications .
特性
分子式 |
C14H17N2NaO11S |
|---|---|
分子量 |
444.35 g/mol |
IUPAC名 |
sodium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.Na/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
InChIキー |
FVGZOSAHRAJWFT-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)


![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)

![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)

